2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione
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Overview
Description
2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione is an organic compound with a complex structure that combines a cyclohexene ring, a propyl chain, and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a naphthalene-1,4-dione derivative with a cyclohex-3-en-1-ylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalene core can be reduced to form dihydronaphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthalene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
Naphthoquinone: A compound with a similar naphthalene core but different substituents.
Uniqueness
2-(3-(Cyclohex-3-en-1-yl)propyl)-3-hydroxynaphthalene-1,4-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
19477-39-5 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-(3-cyclohex-3-en-1-ylpropyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C19H20O3/c20-17-14-10-4-5-11-15(14)18(21)19(22)16(17)12-6-9-13-7-2-1-3-8-13/h1-2,4-5,10-11,13,20H,3,6-9,12H2 |
InChI Key |
FUVMJWVWKCUUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CCCC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
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